molecular formula C9H6BrN3O B1372876 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1072944-45-6

3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No. B1372876
CAS RN: 1072944-45-6
M. Wt: 252.07 g/mol
InChI Key: FWOYBZCRIUHVID-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is a chemical compound with the CAS Number: 1072944-45-6 . It has a molecular weight of 252.07 . The IUPAC name for this compound is 3-bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile .


Synthesis Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The InChI code for 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is 1S/C9H6BrN3O/c1-14-7-2-3-13-8(10)5-12-9(13)6(7)4-11/h2-3,5H,1H3 .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile include a molecular weight of 252.07 .

Scientific Research Applications

Synthesis and Antibacterial Activity

3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile and its derivatives have been utilized in the synthesis of new cyanopyridine derivatives, showing notable antimicrobial activity against a range of aerobic and anaerobic bacteria. These compounds have been studied for their potential as antibacterial agents, with minimal inhibitory concentration values indicating significant efficacy (Bogdanowicz et al., 2013).

Antiprotozoal Activity

The compound has also been used in the synthesis of novel bis-benzamidino imidazo[1,2-a]pyridines, exhibiting strong DNA binding affinity and significant in vitro antiprotozoal activity. These findings suggest its potential for treating diseases caused by protozoan parasites, highlighting its therapeutic possibilities in antiprotozoal drug development (Ismail et al., 2008).

Synthesis of Novel Compounds

This compound has been involved in the synthesis of various heterocyclic compounds, such as Thieno[2,3-b]pyridines, demonstrating its versatility in organic synthesis and the potential for developing new chemical entities with diverse biological activities (Abdelriheem et al., 2015).

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates are summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

3-bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c1-14-7-2-3-13-8(10)5-12-9(13)6(7)4-11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOYBZCRIUHVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=C(N2C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674744
Record name 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

CAS RN

1072944-45-6
Record name 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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